Cas no 2034249-12-0 (3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide)
![3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide structure](https://www.kuujia.com/scimg/cas/2034249-12-0x500.png)
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- NUYQAZPXYHDNLS-WKILWMFISA-N
- 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
- 3,5-dimethyl-1-propan-2-yl-N-(4-pyrimidin-2-yloxycyclohexyl)pyrazole-4-sulfonamide
- 3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide
-
- Inchi: 1S/C18H27N5O3S/c1-12(2)23-14(4)17(13(3)21-23)27(24,25)22-15-6-8-16(9-7-15)26-18-19-10-5-11-20-18/h5,10-12,15-16,22H,6-9H2,1-4H3
- InChI Key: NUYQAZPXYHDNLS-UHFFFAOYSA-N
- SMILES: S(C1C(C([H])([H])[H])=NN(C([H])(C([H])([H])[H])C([H])([H])[H])C=1C([H])([H])[H])(N([H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])OC1N=C([H])C([H])=C([H])N=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 568
- Topological Polar Surface Area: 107
- XLogP3: 2.3
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6485-0572-40mg |
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide |
2034249-12-0 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6485-0572-1mg |
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide |
2034249-12-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6485-0572-75mg |
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide |
2034249-12-0 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6485-0572-10mg |
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide |
2034249-12-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6485-0572-30mg |
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide |
2034249-12-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6485-0572-5μmol |
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide |
2034249-12-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6485-0572-3mg |
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide |
2034249-12-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6485-0572-100mg |
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide |
2034249-12-0 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6485-0572-50mg |
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide |
2034249-12-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6485-0572-2mg |
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide |
2034249-12-0 | 2mg |
$88.5 | 2023-09-08 |
3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide Related Literature
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
Additional information on 3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide
Research Brief on 3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide (CAS: 2034249-12-0)
The compound 3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide (CAS: 2034249-12-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique pyrazole and pyrimidine moieties, has been investigated for its role as a modulator of specific biological targets, particularly in the context of inflammatory and oncological pathways.
Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacokinetic and pharmacodynamic properties. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's selective inhibition of key enzymes involved in cytokine signaling, suggesting its potential as a lead candidate for autoimmune disease therapeutics.
In vitro and in vivo evaluations have demonstrated promising results. For instance, research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound exhibits high affinity for the target protein, with an IC50 value in the nanomolar range. Furthermore, preclinical models of rheumatoid arthritis showed significant reduction in inflammatory markers upon administration of the compound, supporting its potential as an anti-inflammatory agent.
Another critical area of investigation has been the compound's metabolic stability and toxicity profile. A recent pharmacokinetic study revealed favorable oral bioavailability and minimal off-target effects, making it a viable candidate for further clinical development. However, challenges such as potential drug-drug interactions and long-term safety remain to be addressed in subsequent phases of research.
In summary, 3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide represents a promising therapeutic agent with applications in inflammation and oncology. Ongoing research aims to refine its properties and explore its full therapeutic potential, paving the way for future clinical trials.
2034249-12-0 (3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide) Related Products
- 2228646-60-2(2-(3-ethoxy-2-methoxyphenyl)prop-2-en-1-amine)
- 2361642-29-5(N-[4-(1-Methyl-1H-tetrazol-5-yl)phenyl]-2-propenamide)
- 54864-75-4(methyl 2-hydroxy-3-(methylsulfanyl)propanoate)
- 339111-57-8(4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile)
- 2624128-88-5(3-(2-ethoxyethyl)-1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea)
- 2248393-06-6(5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid)
- 2229152-68-3(1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol)
- 851865-55-9(2-{(4-fluorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole)
- 864069-04-5(Pentafluorophenyl 4-vinylbenzoate)
- 2418714-47-1((9H-fluoren-9-yl)methyl 4-{5-amino-3-(fluorosulfonyl)-2-methylphenylmethyl}piperazine-1-carboxylate)




